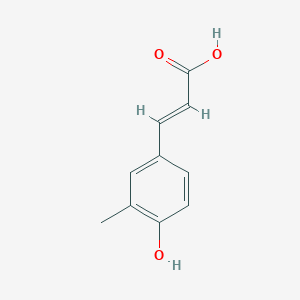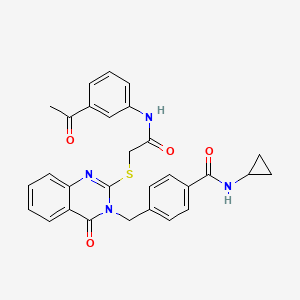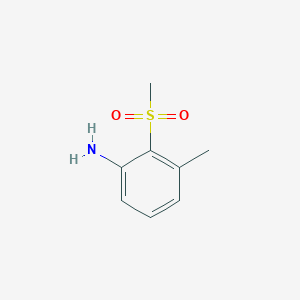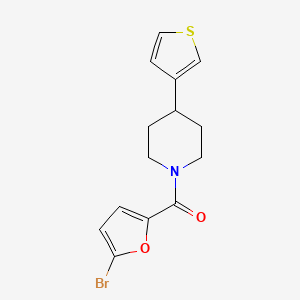![molecular formula C26H26N4O5S2 B2759787 Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 477567-16-1](/img/structure/B2759787.png)
Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound could involve reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The benzothiazole ring in the compound could be synthesized from o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a carbamoyl group, a phenyl group, a sulfonyl group, and a piperazine ring. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound could include reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The benzothiazole ring in the compound could undergo reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 538.64. Other properties such as density, melting point, and boiling point are not explicitly mentioned in the search results .科学的研究の応用
Synthesis and Microbial Studies
Research has focused on the synthesis of benzothiazole derivatives and their evaluation for antibacterial and antifungal activities. For instance, Patel and Agravat (2007) explored the synthesis of new pyridine derivatives from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, which were then evaluated for their antimicrobial properties. The study found that these compounds exhibited variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel & Agravat, 2007).
Antimicrobial Activity
Another study by Patel, Agravat, and Shaikh (2011) synthesized amide derivatives from acid chlorides and piperazines, including 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, to evaluate their in vitro antimicrobial activity. The synthesized compounds displayed variable antimicrobial activity, showcasing the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Characterization
The synthesis and characterization of benzothiazole derivatives have been a subject of interest due to their potential applications in various fields of chemistry and biology. Carrington et al. (1972) discussed the synthesis of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and its decomposition, providing insights into the chemical behavior of benzothiazole compounds under different conditions (Carrington et al., 1972).
Docking Studies and Antimicrobial Evaluation
Recent studies have also explored the synthesis, characterization, docking studies, and antimicrobial evaluation of benzothiazole derivatives. Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and conducted docking studies along with antimicrobial activity assessments. These studies suggest the importance of computational chemistry in understanding the interactions of benzothiazole derivatives with biological targets (Spoorthy et al., 2021).
特性
IUPAC Name |
ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S2/c1-3-35-26(32)29-14-16-30(17-15-29)37(33,34)20-11-8-19(9-12-20)24(31)27-25-28(2)23-21-7-5-4-6-18(21)10-13-22(23)36-25/h4-13H,3,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNLGWCJAPUXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2759708.png)
![2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide](/img/structure/B2759709.png)

![ethyl 2-({[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2759712.png)
![3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2759713.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(2-methylcyclohexyl)thiourea](/img/structure/B2759714.png)

![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydrobromide](/img/structure/B2759718.png)
![5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride](/img/structure/B2759719.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2759724.png)
![N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline](/img/structure/B2759725.png)
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2759727.png)